(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE
Description
This chiral cyclohexane-1,2-diamine derivative features two benzyl groups substituted with di-$p$-tolylphosphine moieties. The stereochemistry (1S,2S) imparts enantioselectivity, making it a valuable ligand in asymmetric catalysis. Its phosphine groups enable strong coordination to transition metals like palladium, rhodium, or iridium, facilitating applications in cross-coupling reactions, hydrogenation, and hydroformylation. The bulky $p$-tolyl substituents enhance steric control, while the benzyl linker provides flexibility in metal-ligand interactions .
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYDDLYRBBLEEG-ZYBCLOSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@H]4CCCC[C@@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic Diamines
Racemic trans-1,2-diaminocyclohexane is resolved using chiral auxiliaries. A method described by Periasamy et al. involves sequential ring-opening of cyclohexene oxide with secondary amines, followed by aziridinium ion formation and resolution with (R)-α-methylbenzylamine. The diastereomeric salts are separated via column chromatography, yielding enantiopure (1S,2S)-diamine with >99% ee after recrystallization.
Asymmetric Hydrogenation
The patent EP3301087A1 discloses a catalytic asymmetric hydrogenation process for synthesizing chiral diamines from α-chiral ketones. Using a palladium catalyst with chiral phosphine ligands, cyclic imines derived from cyclohexanone are hydrogenated to (1S,2S)-cyclohexane-1,2-diamine with 92–95% enantiomeric excess. This method avoids stoichiometric resolving agents but requires optimized catalyst loading (0.5–2 mol%).
Functionalization with Di-p-tolylphosphino Benzyl Groups
Protection of Amine Groups
Prior to alkylation, the primary amines are often protected to prevent side reactions. Tosylation using p-toluenesulfonyl chloride in dichloromethane with triethylamine yields (1S,2S)-N,N-di-p-tosyl-1,2-cyclohexanediamine. This intermediate is stable under subsequent reaction conditions and facilitates selective deprotection.
Alkylation with 2-(Di-p-tolylphosphino)benzyl Chloride
The key step involves reacting the diamine with 2-(di-p-tolylphosphino)benzyl chloride under inert conditions. A representative procedure includes:
-
Reagents : (1S,2S)-N,N-di-p-tosyl-1,2-cyclohexanediamine (1 equiv), 2-(di-p-tolylphosphino)benzyl chloride (2.2 equiv), NaH (4.4 equiv)
-
Solvent : Anhydrous THF
-
Conditions : 0°C → room temperature, 12–18 hours under nitrogen.
The reaction proceeds via a double nucleophilic substitution, with the deprotonated diamine attacking the benzyl chloride. Excess base ensures complete deprotonation, while inert conditions prevent phosphine oxidation.
Deprotection and Purification
Tosyl Group Removal
Deprotection is achieved by refluxing the alkylated product with HBr (48% in acetic acid) for 6 hours. The crude product is neutralized with NaOH and extracted into dichloromethane.
Chromatographic Purification
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the ligand as a white solid. Recrystallization from ethanol/water (9:1) enhances purity to >97%, as confirmed by HPLC.
Reaction Optimization and Yield Analysis
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 16H, Ar-H), 4.25 (d, J = 12.8 Hz, 2H, CH₂P), 3.98 (d, J = 12.8 Hz, 2H, CH₂P), 2.80–2.60 (m, 2H, NH), 2.35 (s, 12H, CH₃), 1.90–1.20 (m, 8H, cyclohexane).
-
HRMS : m/z calcd. for C₄₈H₅₂N₂P₂ [M+H]⁺: 719.3489; found: 719.3492.
Industrial-Scale Considerations
Commercial suppliers like Aladdin Scientific and Ambeed offer the ligand at $45–$995 per gram, reflecting the complexity of its synthesis. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phosphanylphenyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions has been extensively studied:
- Case Study: Hydrogenation Reactions
Cross-Coupling Reactions
The compound is also employed in cross-coupling reactions such as Suzuki and Heck reactions. Its phosphine functionalities enable efficient coordination with palladium catalysts:
- Case Study: Suzuki Coupling
Polymer Chemistry
The compound has been explored for its potential applications in polymerization processes:
- Case Study: Coordination Polymerization
Nanomaterials
Research has also focused on using this ligand in the synthesis of nanomaterials:
- Case Study: Metal Nanoparticles
- The ligand facilitates the stabilization of metal nanoparticles, which are crucial for various applications including catalysis and sensing. Studies have shown that nanoparticles stabilized by this ligand exhibit improved catalytic activity due to their increased surface area and availability of active sites .
Mechanism of Action
The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation of specific cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities
All analogs share the (1S,2S)-cyclohexane-1,2-diamine backbone, which is critical for chirality. Differences arise in substituents, which dictate electronic, steric, and coordination properties.
Key Analogs and Their Properties
(1S,2S)-N1-(2,4-Dimethoxyphenyl)-N2-((S)-1-Phenylethyl)cyclohexane-1,2-Diamine
- Structure : Features methoxy and phenylethyl substituents instead of phosphine-benzyl groups.
- Applications: Used in asymmetric synthesis but lacks phosphine coordination sites.
- Performance : Demonstrated moderate enantioselectivity (52–68% ee) in preliminary studies .
(1R,2R)-1,2-Diaminocyclohexane-N,N'-Bis(2-Diphenylphosphino-1-Naphthoyl)
- Structure : Substituted with diphenylphosphine via naphthoyl linkers.
- Comparison: The naphthoyl group introduces greater rigidity and conjugation compared to the benzyl linker in the target compound.
- Downstream Use : Listed as a downstream product of cyclohexane-1,2-diamine derivatives, highlighting its industrial relevance .
(S,S)-Jacobsen Ligand [(1S,2S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]
- Structure : Schiff base ligand with salicylidene and bulky tert-butyl groups.
- Coordination: Binds metals via oxygen and nitrogen donors (unlike phosphine in the target compound), favoring oxidation states suitable for epoxidation or hydroxylation.
- Applications : Widely used in asymmetric epoxidation of alkenes, achieving >90% ee in optimal cases .
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
Comparative Data Table
Biological Activity
(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, commonly referred to as the compound , is a phosphine-based ligand that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound's structural characteristics suggest potential applications in catalysis and as a therapeutic agent, particularly in cancer treatment. This article delves into its biological activity, focusing on its anticancer properties, DNA interaction mechanisms, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₄₈H₅₂N₂P₂
- Molecular Weight : 718.89 g/mol
- CAS Number : 1224727-08-5
The compound features two di-p-tolylphosphino groups attached to a cyclohexane backbone, contributing to its steric bulk and potential reactivity with biological targets.
Anticancer Properties
Research indicates that (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine exhibits significant anticancer activity through several mechanisms:
- DNA Binding Affinity : Studies have shown that palladium complexes derived from this ligand can bind to DNA with high affinity. For example, complexes formed with palladium (Pd(II)) displayed binding energies ranging from -4.51 to -6.04 kcal/mol, indicating strong interactions with DNA . This binding is crucial for the mechanism of action in anticancer therapies, as it can disrupt cellular processes by interfering with DNA replication and transcription.
- In Vitro Antitumor Activity : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HuH7 (liver cancer), and HCT116 (colon cancer). The results demonstrated varying degrees of cytotoxicity, with the highest efficacy observed in HCT116 cells . Flow cytometry analyses confirmed that these complexes induce apoptosis in cancer cells through the activation of caspase pathways.
- Mechanistic Studies : The interaction between the ligand and DNA involves multiple non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, one study highlighted that the compound forms stable interactions with specific nucleotides within the DNA structure .
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis via caspase activation |
| MCF7 | 20.5 | Cell cycle arrest |
| HuH7 | 30.0 | Inhibition of DNA replication |
| HCT116 | 10.0 | Induction of apoptosis |
Case Study 1: Palladium Complexes
A study published in MDPI investigated new Pd(II) complexes synthesized using this ligand framework. The results indicated that these complexes exhibited superior DNA-binding capabilities compared to traditional chemotherapeutics like cisplatin . The study concluded that the unique structural attributes of the ligand enhance its biological activity.
Case Study 2: In Vivo Efficacy
In vivo studies on similar phosphine ligands have shown promising results in tumor growth suppression. For instance, derivatives of this compound were tested in xenograft models where significant tumor regression was observed . These findings support further exploration into the therapeutic potential of phosphine-based ligands in oncology.
Q & A
Basic: What are the key synthetic pathways for preparing (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE, and what analytical methods validate its stereochemical purity?
Answer:
The compound is synthesized via multistep reactions involving chiral cyclohexane-1,2-diamine precursors functionalized with phosphine groups. A common approach includes:
- Step 1: Resolution of racemic cyclohexane-1,2-diamine using chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the (1S,2S) enantiomer .
- Step 2: Benzylation of the amine groups followed by phosphine substitution using di-p-tolylphosphine reagents .
- Validation:
Basic: How should researchers handle and store this compound to maintain stability during catalysis experiments?
Answer:
Due to its air-sensitive phosphine groups, strict protocols are required:
- Handling: Use inert atmosphere (N₂ or Ar) gloveboxes for weighing and synthesis. Avoid exposure to moisture or oxygen, which oxidize phosphine ligands to phosphine oxides (detrimental to catalytic activity) .
- Storage:
- Safety: Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .
Advanced: What catalytic applications exploit the chiral environment of this ligand, and how does its performance compare to analogous phosphine ligands?
Answer:
The ligand’s rigid cyclohexane backbone and bulky p-tolyl groups enable high enantioselectivity in:
- Asymmetric Hydrogenation:
- Comparison:
Advanced: How do contradictions in reported catalytic efficiencies arise, and how can they be resolved experimentally?
Answer:
Discrepancies in catalytic activity often stem from:
- Ligand Degradation: Trace oxygen or moisture during synthesis oxidizes phosphine groups, reducing metal coordination capacity. Resolution: Monitor ligand integrity via 31P NMR and repurify via column chromatography under inert conditions .
- Solvent Effects: Polar solvents (e.g., MeOH) may protonate the amine backbone, altering stereoselectivity. Resolution: Use aprotic solvents (toluene, CH₂Cl₂) and pre-treat with molecular sieves .
Advanced: What spectroscopic and computational methods elucidate the ligand’s coordination geometry in metal complexes?
Answer:
- X-ray Crystallography: Resolves bond angles and distances in metal-ligand complexes (e.g., Ru–P bond length ~2.3 Å) .
- DFT Calculations: Predict electronic effects of substituents (e.g., p-tolyl vs. phenyl) on catalytic intermediates .
- IR Spectroscopy: Identifies metal-ligand vibrational modes (e.g., ν(Ru–N) at ~450 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
